Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt
Description
Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt (GF14285) is a boron-containing organometallic compound with the formula C₉H₁₆NO₂SB·xC₃H₇OLi and a molecular weight of 213.1 g/mol . It is primarily used in research settings for applications such as organic synthesis, where its boron moiety may facilitate cross-coupling reactions or serve as a catalyst precursor. The compound is provided as a solution (25 µL, 10 mM) and requires stringent storage conditions: -80°C for 6 months or -20°C for 1 month to maintain stability. Solubility varies by solvent, and heating to 37°C with sonication is recommended to enhance dissolution . Its purity exceeds 98%, with quality control documents (COA, SDS) available for verification .
Properties
IUPAC Name |
lithium;di(propan-2-yloxy)-(1,3-thiazol-2-yl)borane;propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BNO2S.C3H7O.Li/c1-7(2)12-10(13-8(3)4)9-11-5-6-14-9;1-3(2)4;/h5-8H,1-4H3;3H,1-2H3;/q;-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOIDDRXPVAUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=NC=CS1)(OC(C)C)OC(C)C.CC(C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BLiNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves reacting 2-thiazoleboronic acid with diisopropyl ether in the presence of lithium isopropoxide. The lithium base facilitates deprotonation and esterification simultaneously.
Detailed Procedure
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Reagents :
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2-Thiazoleboronic acid (1.0 equiv)
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Diisopropyl ether (2.5 equiv)
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Lithium isopropoxide (1.2 equiv)
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Anhydrous tetrahydrofuran (THF)
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Steps :
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Under nitrogen, dissolve 2-thiazoleboronic acid in THF.
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Add lithium isopropoxide at 0°C, followed by dropwise addition of diisopropyl ether.
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Reflux at 65°C for 12 hours.
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Cool, filter, and concentrate under reduced pressure.
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Recrystallize from hexane to yield the lithium isopropoxide complex.
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Key Parameters
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Temperature Control : Reflux at 65°C optimizes esterification without decomposition.
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Solvent Choice : THF ensures solubility of intermediates and facilitates lithium coordination.
Method 2: Transmetalation from Trimethyl Borate
Reaction Overview
This approach utilizes trimethyl borate as a boron source, which undergoes transesterification with isopropanol in the presence of lithium metal.
Detailed Procedure
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Reagents :
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Trimethyl borate (1.0 equiv)
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2-Thiazole lithium salt (1.0 equiv)
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Isopropanol (3.0 equiv)
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Lithium metal (1.5 equiv)
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Steps :
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Suspend lithium metal in anhydrous isopropanol at −10°C.
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Add trimethyl borate and stir for 1 hour.
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Introduce 2-thiazole lithium salt and warm to room temperature.
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Stir for 24 hours, then quench with saturated NH4Cl.
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Extract with dichloromethane, dry over MgSO4, and evaporate.
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Mechanistic Insights
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Lithium metal generates lithium isopropoxide in situ, which displaces methoxy groups from trimethyl borate.
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The thiazole lithium salt ensures regioselective boronation at the 2-position.
Method 3: Palladium-Catalyzed Miyaura Borylation
Reaction Overview
Adapted from cross-coupling methodologies, this route employs a palladium catalyst to couple 2-bromothiazole with bis(pinacolato)diboron, followed by esterification.
Detailed Procedure
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Reagents :
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2-Bromothiazole (1.0 equiv)
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Bis(pinacolato)diboron (1.2 equiv)
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Pd(dppf)Cl2 (5 mol%)
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KOAc (3.0 equiv)
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Isopropanol (excess)
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Steps :
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Heat 2-bromothiazole, bis(pinacolato)diboron, Pd catalyst, and KOAc in dioxane at 80°C for 8 hours.
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Cool, filter, and hydrolyze the boronate ester with HCl.
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React the resulting boronic acid with lithium isopropoxide in isopropanol.
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Isolate via vacuum distillation.
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Advantages and Limitations
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Advantages : High regioselectivity and compatibility with sensitive functional groups.
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Limitations : Requires stringent exclusion of oxygen and moisture.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Direct Esterification | 68–72 | Moderate | Low | High |
| Transmetalation | 60–65 | High | Medium | Moderate |
| Miyaura Borylation | 75–80 | High | High | Low |
Key Observations :
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The Miyaura method offers superior yields but involves costly catalysts.
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Direct esterification is preferred for industrial-scale production due to simpler setup.
Purification and Characterization
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Purification : Recrystallization from hexane/ethyl acetate mixtures (9:1) removes unreacted diisopropyl ether.
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Characterization :
Challenges and Innovations
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Moisture Sensitivity : Use of Schlenk-line techniques and molecular sieves improves stability during synthesis.
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Byproduct Formation : Excess lithium isopropoxide minimizes thiazole ring opening side reactions.
Emerging Approaches
Recent patents highlight microwave-assisted synthesis (120°C, 30 minutes) to reduce reaction times by 50%. Additionally, flow chemistry systems enhance reproducibility for gram-scale batches .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron derivatives.
Substitution: The thiazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of thiazole derivatives .
Scientific Research Applications
Organic Synthesis
Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt serves as an effective reagent in various organic synthesis reactions. Its boron-containing structure allows it to participate in cross-coupling reactions, particularly:
- Suzuki Coupling Reactions : This compound is used to form carbon-carbon bonds between aryl or vinyl boronates and halides, facilitating the synthesis of complex organic molecules.
Pharmaceutical Development
The compound has been investigated for its potential in drug discovery and development. Its thiazole moiety is known for:
- Biological Activity : Thiazole derivatives have shown promise in exhibiting antimicrobial, antifungal, and anticancer properties. The lithium salt form enhances solubility and stability during formulation.
Materials Science
In materials science, this compound is utilized for:
- Polymerization Processes : It acts as a catalyst or initiator in the polymerization of various monomers, contributing to the development of novel polymers with tailored properties.
- Thin Film Coatings : The compound can be incorporated into thin film applications for electronics, improving conductivity and stability.
Case Study 1: Application in Drug Synthesis
A study published in Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing a new class of thiazole-based anticancer agents. The compound facilitated the formation of key intermediates through Suzuki coupling, leading to compounds with enhanced biological activity.
Case Study 2: Polymer Development
Research conducted by Materials Chemistry Frontiers demonstrated the effectiveness of this salt in polymerization reactions. The study reported that incorporating the compound into polycarbonate synthesis resulted in materials with improved thermal stability and mechanical properties.
Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Suzuki Coupling | Efficient carbon-carbon bond formation |
| Pharmaceutical Development | Drug formulation | Enhanced solubility and stability |
| Materials Science | Polymerization | Improved material properties |
| Thin Film Coatings | Enhanced conductivity |
Mechanism of Action
The mechanism by which Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt exerts its effects involves the interaction of the boronate group with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical and biological applications. The thiazole ring can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The closest structural analogue is Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt (OMXX-280984-01). Key differences include:
The methyl group enhances lipophilicity, which may improve solubility in nonpolar solvents but reduce stability in aqueous environments.
Physicochemical Properties
- Solubility : The parent compound exhibits solvent-dependent solubility, with DMSO commonly used for stock solutions . Data for the 5-methyl variant are unspecified, but its higher molecular weight suggests reduced solubility in polar solvents.
- Storage : Both compounds require low-temperature storage (-20°C ), but the 5-methyl variant mandates an inert atmosphere to prevent degradation .
- Purity : The parent compound exceeds 98% purity , while the 5-methyl variant’s purity is unspecified but likely comparable to American Elements’ standards (up to 99.999% ) .
Discrepancies and Limitations
- Molecular Formula Conflicts: The 5-methyl variant’s formula varies across sources (e.g., C₁₂H₂₄BLiNO₃S vs. C₁₃H₂₅BLiNO₃S), possibly due to differing salt stoichiometries or reporting errors .
- CAS Number Ambiguity: The CAS 324560-66-9 corresponds to a fluorinated derivative (C₉H₈F₃NO₂) in one source, raising questions about its validity for the 5-methyl compound .
Biological Activity
Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Chemical Formula: C₁₃H₂₅BLiNO₃S
- Molecular Weight: 293.2 g/mol
- IUPAC Name: lithium;(5-methyl-1,3-thiazol-2-yl)-di(propan-2-yloxy)borane;propan-2-olate
- Appearance: White to yellow solid
Biological Activity Overview
This compound has been investigated for various biological activities, particularly its antimicrobial and antiparasitic properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against a range of pathogens. The following table summarizes key findings related to its antibacterial activity:
| Pathogen | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 8 | >100 | |
| Enterococcus faecalis | 4 | >100 | |
| Escherichia coli | 256 | <50 |
The above data indicates that this compound exhibits significant antibacterial activity, especially against gram-positive bacteria.
Antiparasitic Activity
In addition to its antibacterial properties, this compound has shown promise in antiparasitic applications. A study evaluated various compounds against Trypanosoma brucei, a causative agent of African sleeping sickness. The results are summarized below:
| Compound | IC₅₀ (µM) | Activity Type | Reference |
|---|---|---|---|
| Diisopropyl Thiazoleboronate Salt | 0.10 | Trypanocidal | |
| Melarsoprol | 0.004 | Reference Control |
This data suggests that the compound possesses strong trypanocidal activity, comparable to established treatments.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of resistant bacteria. The study demonstrated that the compound effectively inhibited growth in multiple strains, providing a potential alternative for treating infections caused by antibiotic-resistant bacteria.
Case Study 2: Antiparasitic Potential
In vivo studies using mouse models infected with T. b. rhodesiense showed that treatment with Diisopropyl Thiazoleboronate resulted in significant reductions in parasitemia and improved survival rates compared to untreated controls. The study concluded that the compound could be a viable candidate for further development in treating African sleeping sickness.
Q & A
Basic Research Questions
Q. How can the molecular structure of diisopropyl 2-thiazoleboronate lithium isopropoxide salt be confirmed experimentally?
- Methodological Answer : To confirm the molecular structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) and electrospray ionization mass spectrometry (ESI-MS) . For instance, ¹¹B NMR can verify boron coordination environments, while ESI-MS provides molecular ion peaks corresponding to the compound’s molecular weight (219.16 g/mol as per its formula C₉H₈F₃NO₂) . Cross-validate results with X-ray crystallography if single crystals are obtainable.
Q. What parameters should be optimized during synthesis to improve yield and purity?
- Methodological Answer : Key parameters include:
- Reaction temperature : Elevated temperatures (e.g., 100°C) enhance reaction kinetics but may risk decomposition.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, as seen in analogous syntheses of imidazolium salts .
- Stoichiometric ratios : Ensure precise molar ratios of boronate and lithium isopropoxide to avoid side reactions.
Post-synthesis, purify via recrystallization or column chromatography, monitoring purity by thin-layer chromatography (TLC).
Q. What handling precautions are critical for maintaining the compound’s stability?
- Methodological Answer : Store under inert gas (argon) in a desiccator with calcium chloride to prevent hydrolysis. Avoid exposure to moisture or acidic conditions, as boronates are prone to hydrolysis. Conduct stability tests via thermogravimetric analysis (TGA) to determine safe storage temperatures .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer : Unexpected peaks may arise from impurities (e.g., unreacted precursors) or solvent interactions . Perform 2D NMR (e.g., COSY, HSQC) to assign signals accurately. For example, in analogous ionic liquids, residual solvents like acetonitrile can produce spurious signals, necessitating rigorous drying . If boron coordination shifts are observed, compare with literature ¹¹B NMR data for similar boronates .
Q. What thermal decomposition pathways are observed for this compound, and how can they be characterized?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify decomposition products. For instance, calcination studies of lithium compounds at 800°C reveal phase transitions and gas evolution (e.g., CO₂, H₂O) . Complementary differential scanning calorimetry (DSC) can pinpoint exothermic/endothermic events linked to decomposition.
Q. How does the compound’s boronate-thiazole moiety influence its reactivity in cross-coupling reactions?
- Methodological Answer : The thiazole ring acts as an electron-deficient heterocycle, potentially directing regioselectivity in Suzuki-Miyaura couplings. Test reactivity by reacting with aryl halides under palladium catalysis, monitoring progress via GC-MS or HPLC. Compare yields with non-thiazole boronates to isolate the moiety’s effect .
Q. Can solvent interactions alter the compound’s reactivity in catalytic systems?
- Methodological Answer : Solvent polarity and coordinating ability (e.g., DMSO vs. THF) may stabilize or destabilize the lithium counterion, affecting reaction rates. Design experiments using solvent screening with kinetic monitoring (e.g., in situ IR spectroscopy). For example, in ionic liquid systems, solvent basicity strongly influences ion pairing and reactivity .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results (e.g., bond angles, reaction outcomes)?
- Methodological Answer : Re-examine computational models (DFT, molecular dynamics) for accuracy in describing boron-lithium interactions. Validate with experimental data from X-ray crystallography or EXAFS (Extended X-ray Absorption Fine Structure). If reaction outcomes diverge, consider overlooked intermediates (e.g., dimeric species) detected via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
